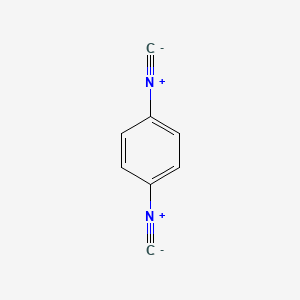

1,4-ジイソシアノベンゼン

概要

説明

Synthesis Analysis

The synthesis of 1,4-Diisocyanobenzene involves chemical processes that ensure the correct placement of isocyanate groups on the benzene ring. Although specific synthesis methods are not detailed in the available literature, it typically involves reactions that introduce isocyanate groups to the benzene core under controlled conditions to achieve the desired 1,4-substitution pattern.

Molecular Structure Analysis

The molecular structure of 1,4-Diisocyanobenzene has been analyzed using techniques such as scanning tunneling microscopy (STM) and gas-phase electron diffraction combined with quantum chemical calculations. These studies reveal that the molecule possesses a planar structure with D2h symmetry in its equilibrium state. However, in the gaseous phase, a non-planar model with C2v symmetry best describes its average geometry, indicating large-amplitude motion of the substituents out of the benzene ring plane (Boscoboinik et al., 2010) (Campanelli et al., 2012).

Chemical Reactions and Properties

1,4-Diisocyanobenzene participates in various chemical reactions, exploiting its reactive isocyanate groups. These reactions can lead to the formation of complex molecular structures, including supramolecular assemblies on surfaces and coordination compounds. The isocyanate groups can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. Its reactivity has been utilized in creating one-dimensional supramolecular structures on gold surfaces, demonstrating its potential in nanoelectronic applications (Boscoboinik et al., 2010).

Physical Properties Analysis

The physical properties of 1,4-Diisocyanobenzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of isocyanate groups contributes to its reactivity and interactions with various solvents. However, specific physical property data are not detailed in the available abstracts.

Chemical Properties Analysis

1,4-Diisocyanobenzene's chemical properties are characterized by the reactivity of its isocyanate groups. These groups are highly reactive towards nucleophiles, allowing for a wide range of chemical transformations. The compound's ability to form stable, crystalline, and air-sensitive structures under certain conditions highlights its versatility in chemical synthesis and materials science applications (Sugahara et al., 2019).

科学的研究の応用

1. イソシアニド/ニトリル基の異性体を含むハロゲン結合 1,4-ジイソシアノベンゼンは、イソシアニド/ニトリル基の異性体とのハロゲン結合に関する研究に使用されてきました . ジイソシアニドとジニトリルの共結晶は等構造であり、構造的に類似したエンティティの組成における、および1つの結晶環境におけるC≡N/N≡C基の2種類の非共有結合の正確な比較の基礎を提供します . ジイソシアニドはジニトリルよりも求核性が高く、より強い結合を示します .

1次元超分子表面構造

1,4-ジイソシアノベンゼンは、Au(111)表面に1次元超分子構造を作成するために使用されてきました . これらの構造は、1,4-ジイソシアノベンゼンの低被覆率を室温でAu(111)に吸着させることで形成されます . それらはステップエッジまたは表面欠陥から発生し、基板テラス上に主に〈1 0〉方向に直線状に配置されます .

ナノエレクトロニクスにおける潜在的な用途

Au(111)表面に1,4-ジイソシアノベンゼンによって形成された1次元超分子構造は、ナノエレクトロニクス用途における導体として使用される可能性があります . それらの長い1-D鎖と高い熱安定性により、導体として使用できる可能性があります .

Safety and Hazards

将来の方向性

作用機序

Target of Action

1,4-Diisocyanobenzene, also known as 1,4-Phenylene diisocyanide , is a compound that primarily targets gold surfaces . It forms one-dimensional supramolecular structures on gold (Au) surfaces .

Mode of Action

The compound interacts with its target by adsorbing onto the Au (111) surfaces at room temperature . The structures it forms originate from step edges or surface defects and arrange predominantly in a straight fashion on the substrate terraces . These structures are proposed to consist of alternating units of 1,4-diisocyanobenzene molecules and gold atoms .

Biochemical Pathways

It’s known that the compound forms one-dimensional supramolecular structures on gold surfaces . These structures could potentially influence the electronic properties of the surface, thereby affecting any biochemical pathways that rely on these properties.

Result of Action

The molecular and cellular effects of 1,4-Diisocyanobenzene’s action are primarily observed in its interaction with gold surfaces . The compound forms one-dimensional supramolecular structures that are stable and have potential use as conductors in nanoelectronic applications .

Action Environment

The action of 1,4-Diisocyanobenzene is influenced by environmental factors such as temperature and surface conditions . For instance, the compound forms supramolecular structures on gold surfaces at room temperature . Surface defects and step edges on the gold surface also influence the formation of these structures .

生化学分析

Biochemical Properties

1,4-Diisocyanobenzene plays a significant role in biochemical reactions, particularly in the formation of supramolecular structures. It interacts with various enzymes, proteins, and other biomolecules. For instance, 1,4-Diisocyanobenzene forms one-dimensional supramolecular structures when adsorbed on gold surfaces . These interactions are primarily driven by the compound’s ability to form stable bonds with metal atoms, which can influence the activity of enzymes and proteins involved in these reactions.

Cellular Effects

1,4-Diisocyanobenzene has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with gold surfaces can lead to the formation of long one-dimensional chains, which may impact cellular signaling and metabolic pathways . Additionally, 1,4-Diisocyanobenzene’s ability to form stable radicals at anodes suggests its potential role in redox reactions within cells .

Molecular Mechanism

The molecular mechanism of 1,4-Diisocyanobenzene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable bonds with metal atoms, such as gold, allows it to influence the activity of enzymes and proteins. This can lead to the inhibition or activation of specific biochemical pathways, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diisocyanobenzene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,4-Diisocyanobenzene forms stable supramolecular structures on gold surfaces, which suggests that it maintains its activity over extended periods

Dosage Effects in Animal Models

The effects of 1,4-Diisocyanobenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by influencing specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. For instance, the compound’s ability to form stable radicals at anodes suggests that high doses could potentially lead to oxidative stress and cellular damage . Therefore, it is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.

Metabolic Pathways

1,4-Diisocyanobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form stable bonds with metal atoms allows it to participate in redox reactions and influence metabolic flux. The compound’s interactions with enzymes can lead to changes in metabolite levels, ultimately affecting cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,4-Diisocyanobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, its ability to form stable bonds with metal atoms suggests that it may be transported to areas with high metal concentrations, such as mitochondria or the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of 1,4-Diisocyanobenzene is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For instance, its ability to form stable bonds with metal atoms suggests that it may localize to areas with high metal concentrations, such as the mitochondria or the endoplasmic reticulum .

特性

IUPAC Name |

1,4-diisocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXACFSRTSHAQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377957 | |

| Record name | 1,4-diisocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935-16-0 | |

| Record name | 1,4-Diisocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-diisocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylene diisocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[(2-Methoxycarbonyl-3-thiophenyl)amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1227478.png)

![2-[[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-oxomethyl]-3-methyl-3-bicyclo[2.2.1]hept-5-enecarboxylic acid](/img/structure/B1227479.png)

![[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1227486.png)

![4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1227489.png)

![5-[(2S,3S,4R)-3,4-bis(azaniumyl)thiolan-2-yl]pentanoate](/img/structure/B1227491.png)

![3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester](/img/structure/B1227496.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1227497.png)

![2-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1227499.png)